molecular formula C16H19ClFN3O2S2 B2676012 5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049468-05-4

5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2676012
CAS RN: 1049468-05-4
M. Wt: 403.92
InChI Key: TZUMYASZGMWBPZ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide, also known as TAK-063, is a novel and potent antipsychotic drug candidate developed by Takeda Pharmaceutical Company Limited. It belongs to the class of atypical antipsychotics, which are used to treat various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. TAK-063 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being evaluated in clinical trials.

Scientific Research Applications

Cerebrovasodilation and Anticonvulsant Activity

The compound 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, closely related to the specified molecule, has shown significant anticonvulsant activity and the ability to selectively increase cerebral blood flow in animals without causing an unacceptable level of diuresis. This property suggests its potential application in treating conditions that require cerebrovasodilation and seizure control (Barnish et al., 1981).

Nerve Growth Facilitation

Compounds within the same family have been synthesized to enhance nerve growth factor-induced neurite outgrowth, demonstrating the potential for treating neurological disorders. Specifically, the synthesis and evaluation of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) have been highlighted for their ability to stimulate neurite outgrowths, indicating potential applications in neuroregenerative medicine (Williams et al., 2010).

Carbonic Anhydrase Inhibition

The molecule's structural components suggest its utility in inhibiting carbonic anhydrase isozymes, including those associated with tumors. This inhibition is crucial for developing therapeutic agents against various diseases, including glaucoma and certain cancers, by modulating physiological processes like fluid secretion and pH balance (Turkmen et al., 2005).

Antimicrobial Activities

Bifunctional sulfonamide-amide derivatives, sharing a similar sulfonamide moiety, have demonstrated significant in vitro antibacterial and antifungal activities. This finding opens up possibilities for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Abbavaram & Reddyvari, 2013).

Potential Antipsychotic Properties

Compounds structurally similar to the one have been identified as potent antagonists of the 5-HT(7) receptor, indicating their potential use as atypical antipsychotic agents. This application is particularly relevant for designing new treatments for psychiatric disorders, such as schizophrenia and depression, by targeting serotonergic pathways (Yoon et al., 2008).

properties

IUPAC Name

5-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFN3O2S2/c17-15-5-6-16(24-15)25(22,23)19-7-8-20-9-11-21(12-10-20)14-4-2-1-3-13(14)18/h1-6,19H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUMYASZGMWBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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